molecular formula C12H13N3O2 B1406765 methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate CAS No. 1638612-45-9

methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1406765
CAS No.: 1638612-45-9
M. Wt: 231.25 g/mol
InChI Key: WYFLNXJUSJRQNO-UHFFFAOYSA-N
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Description

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a methyl ester group, a methyl-substituted triazole ring, and a methylphenyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzohydrazide with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the triazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the triazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-methyl-1-phenyl-1H-1,2,4-triazole-3-carboxylate
  • Methyl 5-methyl-1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate
  • Methyl 5-methyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylate

Uniqueness

Methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxylate is unique due to the specific substitution pattern on the triazole ring and the phenyl group. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds. The presence of the methyl group on the phenyl ring can influence the compound’s lipophilicity, binding affinity, and overall pharmacokinetic properties.

Properties

IUPAC Name

methyl 5-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-8-4-6-10(7-5-8)15-9(2)13-11(14-15)12(16)17-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFLNXJUSJRQNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=N2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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